molecular formula C12H12N4O2 B604554 N'-[(E)-(4-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide CAS No. 1284273-99-9

N'-[(E)-(4-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B604554
CAS No.: 1284273-99-9
M. Wt: 244.25g/mol
InChI Key: DQBLABQKAUBDFN-NTUHNPAUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(4-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is a Schiff base hydrazone compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

The synthesis of N’-[(E)-(4-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide involves the reaction of 4-hydroxybenzaldehyde with 3-methyl-1H-pyrazole-5-carbohydrazide in the presence of ethanol as a solvent. The reaction is typically carried out under reflux conditions for several hours until the product precipitates out . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

N’-[(E)-(4-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazone moiety.

    Condensation: It can participate in condensation reactions with other carbonyl compounds to form more complex structures.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and acetic acid, and catalysts such as acids or bases. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N’-[(E)-(4-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with transition metals.

    Biology: The compound has shown potential as an enzyme inhibitor and is being studied for its biological activity.

    Medicine: Research is ongoing to explore its pharmacological properties, including its potential as an anti-cancer and anti-inflammatory agent.

    Industry: It is used in the synthesis of other complex organic compounds and materials.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. It can form stable complexes with metal ions, which can then interact with biological molecules such as enzymes. The hydrazone moiety is crucial for its activity, as it can undergo tautomerization and form hydrogen bonds with target molecules .

Comparison with Similar Compounds

Similar compounds to N’-[(E)-(4-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide include:

These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical and biological properties

Properties

CAS No.

1284273-99-9

Molecular Formula

C12H12N4O2

Molecular Weight

244.25g/mol

IUPAC Name

N-[(E)-(4-hydroxyphenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C12H12N4O2/c1-8-6-11(15-14-8)12(18)16-13-7-9-2-4-10(17)5-3-9/h2-7,17H,1H3,(H,14,15)(H,16,18)/b13-7+

InChI Key

DQBLABQKAUBDFN-NTUHNPAUSA-N

SMILES

CC1=CC(=NN1)C(=O)NN=CC2=CC=C(C=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.